molecular formula C6H10N4O2 B1482105 1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098070-86-9

1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1482105
M. Wt: 170.17 g/mol
InChI Key: PONQZYKOAPYTSW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as its role or use, would also be mentioned if known.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups, its stereochemistry (if applicable), and any interesting structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Application in Peptidomimetics

  • Ruthenium-catalyzed Synthesis : The molecule serves as a base for synthesizing peptidomimetics and biologically active compounds. A ruthenium-catalyzed cycloaddition protocol was developed for its protected version, aiding in creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Antimicrobial Activity

  • Activity Against Pathogens : It has been synthesized with antimicrobial potential against various bacteria including Vibrio cholerae. The structure-property relationship studies highlighted the significance of functional groups in enhancing antimicrobial activity (Maji & Haldar, 2017).

Materials Chemistry

  • Adducts with Heterocyclic Carboxylic Acids : Molecular adducts of 3-amino-1,2,4-triazole with heterocyclic carboxylic acids have been prepared and characterized, demonstrating the versatility of these compounds in materials chemistry (Lynch et al., 1998).

Solid Phase Synthesis

  • Coupling Reagent for Peptide Synthesis : It has been used in solid phase peptide synthesis, showing potential in synthesizing complex peptides and proteins (Robertson et al., 1999).

Novel Synthesis Methods

  • Synthesis of Analogues : Novel methods for synthesizing triazole analogues and peptide compounds have been developed, showing its versatility in organic synthesis (Pokhodylo et al., 2019).

Functional Materials

  • Metal-Organic Frameworks : It has been used in constructing metal-organic frameworks (MOFs), contributing to advances in materials science (Vasylevs’kyy et al., 2014).

Medicinal Chemistry

  • GABA Receptor Binding Site : The hydroxy-1,2,3-triazole moiety has been identified as a bioisostere of the carboxylic acid function, important in probing the orthosteric γ-aminobutyric acid receptor binding site (Giraudo et al., 2018).

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information might not be available. If you have a specific compound in mind, I would recommend consulting the primary literature or a reputable database for the most accurate and up-to-date information.


properties

IUPAC Name

1-(2-aminopropyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(7)2-10-3-5(6(11)12)8-9-10/h3-4H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONQZYKOAPYTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid

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